N-(pentafluorophenyl)-2-furamide
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Overview
Description
N-(pentafluorophenyl)-2-furamide is an organic compound characterized by the presence of a pentafluorophenyl group attached to a furan ring through an amide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(pentafluorophenyl)-2-furamide typically involves the reaction of pentafluoroaniline with 2-furoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-5°C to ensure controlled reaction kinetics and high yield.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for larger volumes, ensuring efficient mixing and temperature control, and implementing purification steps such as recrystallization or chromatography to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
N-(pentafluorophenyl)-2-furamide can undergo various chemical reactions, including:
Substitution Reactions: The pentafluorophenyl group can participate in nucleophilic aromatic substitution due to the electron-withdrawing nature of the fluorine atoms.
Oxidation and Reduction: The furan ring can be oxidized to form furan derivatives, while reduction can lead to the formation of dihydrofuran compounds.
Amide Bond Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield pentafluoroaniline and 2-furoic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under mild conditions.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon is a common method.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are employed.
Major Products
Substitution: Substituted pentafluorophenyl derivatives.
Oxidation: Furan derivatives such as furfural.
Reduction: Dihydrofuran compounds.
Hydrolysis: Pentafluoroaniline and 2-furoic acid.
Scientific Research Applications
N-(pentafluorophenyl)-2-furamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule due to the presence of the pentafluorophenyl group, which can enhance binding affinity to biological targets.
Medicine: Explored for its potential use in drug design and development, particularly in the creation of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings with unique properties.
Mechanism of Action
The mechanism of action of N-(pentafluorophenyl)-2-furamide involves its interaction with molecular targets through the pentafluorophenyl group. This group can engage in strong non-covalent interactions such as hydrogen bonding, π-π stacking, and halogen bonding. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects. The furan ring can also participate in electron-donating interactions, further influencing the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
N-(pentafluorophenyl)-2-thiopheneamide: Similar structure with a thiophene ring instead of a furan ring.
N-(pentafluorophenyl)-2-pyrroleamide: Contains a pyrrole ring in place of the furan ring.
N-(pentafluorophenyl)-2-benzamide: Features a benzene ring instead of the furan ring.
Uniqueness
N-(pentafluorophenyl)-2-furamide is unique due to the combination of the pentafluorophenyl group and the furan ring. This combination imparts distinct electronic properties and reactivity, making it valuable for specific applications where both fluorine and furan functionalities are desired. The presence of the pentafluorophenyl group enhances the compound’s stability and binding affinity, while the furan ring provides additional reactivity and versatility in chemical transformations.
Properties
IUPAC Name |
N-(2,3,4,5,6-pentafluorophenyl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H4F5NO2/c12-5-6(13)8(15)10(9(16)7(5)14)17-11(18)4-2-1-3-19-4/h1-3H,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQRZQKQWULWULG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC2=C(C(=C(C(=C2F)F)F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H4F5NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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